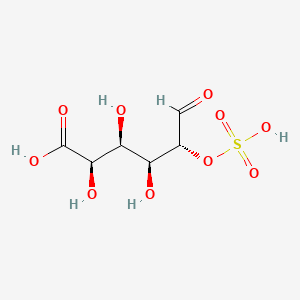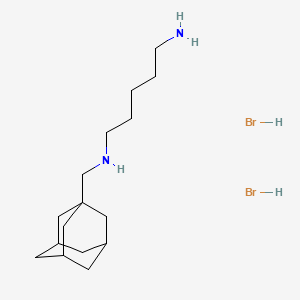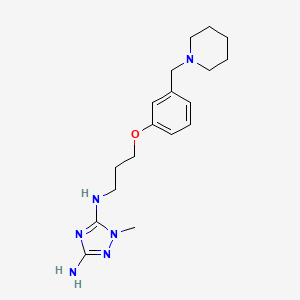
Lamtidine
Overview
Description
Lamtidine is a histamine H2 receptor antagonist that is structurally related to other compounds such as cimetidine and ranitidine. It is primarily used to reduce stomach acid production and is commonly prescribed for conditions like peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lamtidine can be synthesized through various chemical routes. One common method involves the reaction of 2-guanidinothiazole with a suitable alkylating agent to form the desired product. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification to obtain the final product in its desired polymorphic form .
Chemical Reactions Analysis
Types of Reactions
Lamtidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its thioether form.
Substitution: Nucleophilic substitution reactions can modify the thiazole ring or the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted thiazoles .
Scientific Research Applications
Lamtidine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of H2 receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Lamtidine works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the binding of this compound to the H2 receptor, preventing histamine from activating the receptor and triggering acid production .
Comparison with Similar Compounds
Lamtidine is similar to other H2 receptor antagonists such as:
Uniqueness
This compound is unique in its higher potency and selectivity for H2 receptors compared to cimetidine and ranitidine. It also has a longer duration of action and fewer side effects, making it a preferred choice in certain clinical settings .
Properties
CAS No. |
73278-54-3 |
|---|---|
Molecular Formula |
C18H28N6O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |
InChI Key |
NRIGRKAXOLMTSK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
Canonical SMILES |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
73278-54-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH 22216 AH-22216 lamtidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


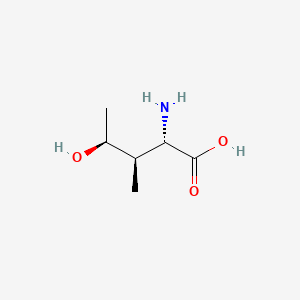

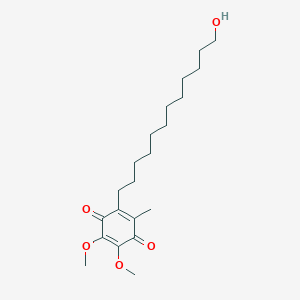
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)







